Isoselective rac-Lactide Polymerization: {ONNN}Mg-HMDS vs. {ONNN}Mg-Cl
In a direct head-to-head study within a single {ONNN} ligand framework, the HMDS-ligated magnesium complex ({ONNN}Mg-HMDS) achieved full consumption of 5000 equiv. of rac-lactide at room temperature within 5 min and delivered a probability of meso dyad formation (Pₘ) of 0.91. This represents a significant increase in both activity and isoselectivity relative to the chloride analogue ({ONNN}Mg-Cl), which exhibited lower activity and reduced Pₘ under identical conditions [1]. The data demonstrate that the HMDS ligand is not a spectator; it influences the catalyst's initiation and propagation steps, making it the preferred ligand choice when high isoselectivity and living character are required.
| Evidence Dimension | Catalytic activity (rac-lactide polymerization, room temperature) |
|---|---|
| Target Compound Data | Full consumption of 5000 equiv. rac-LA in <5 min; Pₘ = 0.91 |
| Comparator Or Baseline | {ONNN}Mg-Cl: lower activity and Pₘ (exact values not reported in the abstract, but described as 'reduced activities and isoselectivities') |
| Quantified Difference | Activity: >5000 equiv./5 min vs. slower; Isoselectivity: Pₘ = 0.91 vs. lower (Pₘ difference not precisely quantified, but qualitatively significant) |
| Conditions | Toluene, room temperature, rac-lactide monomer, {ONNN}Mg-X complexes (X = HMDS or Cl) |
Why This Matters
For procurement of polymerization catalysts, the HMDS variant provides both higher activity and superior isoselectivity compared to the chloride derivative, making it the preferred precursor for synthesizing stereoregular poly(lactic acid) with living polymerization characteristics.
- [1] Rosen, T. et al. Isoselective Polymerization of rac-Lactide by Highly Active Sequential {ONNN} Magnesium Complexes. Chem. Eur. J. 2020, 26, 17183–17189. View Source
